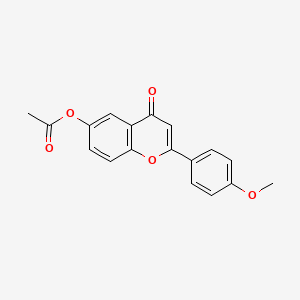

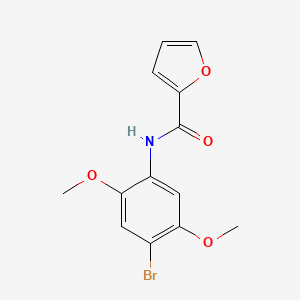

2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromene derivatives, similar to “2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate,” often involves multicomponent condensation reactions. For instance, a related compound was synthesized through the interaction of starting materials such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and 4-methoxyphenylglyoxal in the presence of Meldrum’s acid, indicating a two-step process that includes initial interactions in MeCN followed by the formation of the desired product in acidic media (Lichitsky et al., 2021).

Molecular Structure Analysis

The structure of chromene derivatives is pivotal for their chemical reactivity and properties. X-ray diffraction studies often confirm the molecular structure, showing how atoms within the compound are arranged and bonded. For instance, the crystal structure analysis of a similar chromene compound revealed detailed insights into its molecular geometry, which is crucial for understanding the compound’s chemical behavior (Jyothi et al., 2017).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. Photochemical reactions, for example, have been used to synthesize angular pentacyclic compounds from chromen-4-ones, demonstrating the versatility of chromene compounds in synthetic chemistry (Dalai et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are often determined through comprehensive analytical techniques, including NMR, IR spectroscopy, and mass spectrometry, providing a complete understanding of the compound's physical characteristics (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of “2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate” are influenced by its functional groups and molecular structure. These properties determine the compound's reactivity, stability, and interactions with other molecules. Spectroscopic methods, such as NMR and IR spectroscopy, are essential tools for elucidating these properties, offering insights into the electronic and structural aspects that define the chemical behavior of chromene derivatives (Fan et al., 2017).

科学的研究の応用

Antibacterial Activity

- Compounds related to 4-hydroxy-chromen-2-one, which is structurally similar to the compound of interest, have been shown to exhibit significant antibacterial activity. These compounds were synthesized and tested against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019).

Synthesis and Characterization

- Novel polystyrene-supported catalysts based on chromen-2-one derivatives have been developed for use in Michael addition reactions, a critical step in synthesizing Warfarin and its analogues (Alonzi et al., 2014).

Anti-microbial Activity

- Thiazole substituted coumarins, which include derivatives of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate, have been synthesized and shown to possess antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Novel Synthons for Synthesis

- The compound has been used to create novel synthons, which are key intermediates in organic synthesis. For example, 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one has been used as a novel synthon for synthesizing terphenyls from aryl ketones (Ram & Goel, 1996).

Development of Schiff's Bases

- Schiff's bases based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized, which could be useful in various chemical and biological applications (Čačić et al., 2009).

Synthesis of Aromatic Carbamates

- The compound has been involved in the synthesis of aromatic carbamates with chromen-2-one fragments, which are important in various chemical syntheses (Velikorodov et al., 2014).

特性

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)22-14-7-8-17-15(9-14)16(20)10-18(23-17)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAFYVRWLYOJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flavone, 4'-methoxy-6-acetyloxy- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)